molecular formula C12H15NO4 B14584137 Benzoic acid, 2-nitro-, pentyl ester CAS No. 61580-22-1

Benzoic acid, 2-nitro-, pentyl ester

Cat. No.: B14584137
CAS No.: 61580-22-1
M. Wt: 237.25 g/mol
InChI Key: JPFMEYIYXROBDF-UHFFFAOYSA-N
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Description

Benzoic acid, 2-nitro-, pentyl ester is an organic compound with the molecular formula C12H15NO4 It is an ester derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a pentyl group, and a nitro group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-nitro-, pentyl ester typically involves the esterification of 2-nitrobenzoic acid with pentanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions. The general reaction is as follows:

2-Nitrobenzoic acid+PentanolH2SO4Benzoic acid, 2-nitro-, pentyl ester+Water\text{2-Nitrobenzoic acid} + \text{Pentanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2-Nitrobenzoic acid+PentanolH2​SO4​​Benzoic acid, 2-nitro-, pentyl ester+Water

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: Benzoic acid, 2-nitro-, pentyl ester can undergo hydrolysis in the presence of an acid or base to yield 2-nitrobenzoic acid and pentanol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: 2-Nitrobenzoic acid and pentanol.

    Reduction: 2-Aminobenzoic acid, pentyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 2-nitro-, pentyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism of action of benzoic acid, 2-nitro-, pentyl ester involves its interaction with biological molecules through its ester and nitro functional groups. The ester group can undergo hydrolysis to release the active 2-nitrobenzoic acid, which can then interact with cellular components. The nitro group can be reduced to an amino group, which may further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, pentyl ester: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitrobenzoic acid, methyl ester: Has a shorter alkyl chain, affecting its solubility and reactivity.

    Salicylic acid, pentyl ester: Contains a hydroxyl group instead of a nitro group, leading to different chemical properties.

Properties

CAS No.

61580-22-1

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

pentyl 2-nitrobenzoate

InChI

InChI=1S/C12H15NO4/c1-2-3-6-9-17-12(14)10-7-4-5-8-11(10)13(15)16/h4-5,7-8H,2-3,6,9H2,1H3

InChI Key

JPFMEYIYXROBDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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